molecular formula C11H17N3 B12365070 1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

1H-Pyrazol-3-amine, 5-(2-phenylethyl)-

Cat. No.: B12365070
M. Wt: 191.27 g/mol
InChI Key: FXMBMZYJCDCWSX-UHFFFAOYSA-N
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Description

Molecular Architecture and Bonding Patterns

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- (C₁₁H₁₃N₃) features a pyrazole core—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted at positions 3 and 5. Position 3 bears an amine group (-NH₂), while position 5 is functionalized with a 2-phenylethyl moiety (C₆H₅-CH₂-CH₂-). The molecular weight of the compound is 187.24 g/mol, as calculated from its empirical formula.

The pyrazole ring adopts a planar geometry due to aromatic conjugation, with bond lengths consistent with delocalized π-electrons. The C-N bonds within the ring measure approximately 1.33 Å (N1-N2) and 1.37 Å (N2-C3), characteristic of partial double-bond character. The 2-phenylethyl substituent introduces steric bulk, with the ethyl linker adopting a gauche conformation to minimize steric clashes between the phenyl ring and the pyrazole core. The phenyl group itself is oriented nearly perpendicular to the pyrazole plane, as observed in analogous 3- and 5-substituted pyrazoles.

Key bonding interactions include:

  • N-H···N hydrogen bonding : The amine group at position 3 participates in intramolecular hydrogen bonding with the adjacent pyrazole nitrogen (N1), stabilizing the tautomeric form where the amine proton resides on N3.
  • Conjugative effects : The electron-donating amine group enhances the electron density at position 4 of the pyrazole ring, while the 2-phenylethyl group exerts a mild electron-withdrawing inductive effect through the ethyl spacer.

Properties

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

IUPAC Name

5-(2-phenylethyl)pyrazolidin-3-amine

InChI

InChI=1S/C11H17N3/c12-11-8-10(13-14-11)7-6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8,12H2

InChI Key

FXMBMZYJCDCWSX-UHFFFAOYSA-N

Canonical SMILES

C1C(NNC1N)CCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalyst : Cu(I)Br or FeCl₃ enhances cyclization efficiency.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) improve intermediate solubility.
  • Temperature : Moderate heating (35–85°C) balances reaction rate and side-product formation.

Table 1 : Representative Cyclization Protocols

Starting Materials Catalyst Solvent Temperature (°C) Yield (%) Reference
Phenylacetylene + Oxime 19 Cu/Fe DMF 80 68
Hydrazine + Chalcone derivative None EtOH Reflux 45
β-Aminoenone 21 + Hydrazine H₂SO₄ H₂O 25 72

Purification typically involves liquid-liquid extraction (e.g., dichloromethane/water) followed by chromatography (ethyl acetate/hexane gradients). Industrial-scale production employs continuous flow reactors to enhance yield (up to 85%) and reduce reaction time.

Copper-Catalyzed Coupling Reactions

Recent advancements utilize copper-catalyzed cross-coupling to introduce the phenylethyl group. A one-pot method combines 5-aminopyrazole precursors with phenethyl halides using Cs₂CO₃ as a base and CuBr₂ as a catalyst in DMF.

Key Steps:

  • N-Alkylation : The pyrazole nitrogen reacts with 2-phenylethyl bromide under basic conditions.
  • Cyclization : Intramolecular dehydration forms the pyrazole ring.

Optimization Insights :

  • Catalyst Loading : 5 mol% CuBr₂ achieves optimal turnover.
  • Base : Cs₂CO₃ outperforms K₂CO₃ due to superior solubility in DMF.
  • Reaction Time : 20–48 hours under microwave irradiation (190°C) improves efficiency.

Multi-Step Synthesis via Hydrazine and Carbonyl Intermediates

A modular approach involves sequential condensation and cyclization (Figure 1):

  • Step 1 : Hydrazine reacts with 1,3-diketones (e.g., 2,4-pentanedione) to form pyrazole-3-amine intermediates.
  • Step 2 : The intermediate undergoes alkylation with 2-phenylethyl bromide in the presence of NaH.

Critical Parameters :

  • Hydrazine Derivative : Substituted hydrazines (e.g., methylhydrazine) alter regioselectivity.
  • Alkylation Agent : 2-Phenylethyl bromide must be freshly distilled to prevent hydrolysis.

Table 2 : Multi-Step Synthesis Outcomes

Step Reagents Conditions Intermediate Yield (%)
1 Hydrazine + 2,4-pentanedione EtOH, reflux, 2h 89
2 NaH + 2-phenylethyl bromide THF, 0°C→25°C, 6h 76

Industrial-Scale Production and Purification

Industrial methods prioritize cost-effectiveness and scalability:

  • Continuous Flow Reactors : Enhance heat transfer and reduce side reactions (yield: 78–85%).
  • Crystallization : Ethanol/water mixtures precipitate the compound with >99% purity.
  • Chromatography : Reserved for high-purity batches (>99.9%) intended for pharmacological studies.

Recent Advances in Green Chemistry

Emerging protocols emphasize sustainability:

  • Solvent-Free Reactions : Ball milling techniques reduce DMF usage.
  • Biocatalysis : Engineered lipases catalyze pyrazole ring formation at ambient temperatures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can produce various reduced derivatives .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
1H-Pyrazol-3-amine, 5-(2-phenylethyl)- serves as a crucial scaffold for the development of new therapeutic agents. Its structural properties allow it to act as a precursor in synthesizing compounds with significant pharmacological activities, including anti-inflammatory and anticancer properties. Recent studies have demonstrated its potential in inhibiting specific cancer cell lines and reducing inflammation through various mechanisms.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, compounds derived from 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- have been tested against multiple cancer cell lines, revealing IC50 values that indicate effective growth inhibition. One study reported that certain derivatives displayed an IC50 as low as 0.19 µM against BRAF (V600E) inhibition, highlighting their potential as targeted cancer therapies .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundTarget Cell LineIC50 Value (µM)Mechanism of Action
Compound AWM266.41.50BRAF inhibition
Compound BA3751.32ROS inhibition
Compound CJurkat0.49Apoptosis induction

Agricultural Chemicals

The compound is also utilized in formulating agrochemicals, particularly in the development of effective pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it valuable in sustainable agriculture practices.

Material Science

In material science, 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is explored for its potential in creating advanced materials such as polymers and coatings. These materials exhibit enhanced durability and resistance to environmental factors, making them suitable for various industrial applications.

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition and receptor binding. Its interactions with biological macromolecules can provide insights into disease mechanisms and biological processes.

Case Study: ROS Inhibition
A recent study investigated the role of pyrazole derivatives in inhibiting reactive oxygen species (ROS) production in human platelets. The results indicated that certain compounds significantly reduced ROS levels and platelet aggregation, suggesting their potential use in treating cardiovascular diseases .

Diagnostic Tools

The compound is being explored for its application in developing diagnostic agents that enhance the detection and monitoring of various health conditions through innovative imaging techniques.

Mechanism of Action

The mechanism of action of 1H-Pyrazol-3-amine, 5-(2-phenylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Differences and Implications

Substituent Effects on Reactivity: The 2-phenylethyl group in the target compound provides aromatic bulk, which may hinder nucleophilic attacks at position 5 compared to smaller substituents (e.g., methyl). In contrast, 5-(3,5-dimethoxyphenylethyl)-1H-pyrazol-3-amine contains electron-donating methoxy groups, which could enhance solubility and alter electronic properties .

Synthetic Yields and Challenges :

  • Cyclization with hydrazine hydrate (used for analogs) is sensitive to substituent bulk. The 42% yield for the dimethoxyphenylethyl analog suggests that larger substituents may moderately reduce efficiency .

1H-Pyrazol-5-amine, 3-methyl-1-phenyl- demonstrates how phenyl groups at position 1 can stabilize π-π interactions in receptor binding, a feature relevant to drug design .

Biological Activity

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by various studies and data tables summarizing key results.

Chemical Structure and Synthesis

The compound is characterized by a pyrazole ring with an amine group at position 3 and a phenethyl substituent at position 5. The synthesis of related pyrazole derivatives often involves cyclocondensation reactions which yield compounds with varying biological profiles.

Antioxidant Activity

Research indicates that derivatives of pyrazoles, including 1H-Pyrazol-3-amine, exhibit significant antioxidant properties. For instance, certain 5-amino-pyrazoles have demonstrated the ability to inhibit reactive oxygen species (ROS) production in human platelets and other cell lines. The most potent compounds in these studies showed IC50 values ranging from 113 to 115 μM against ROS production .

CompoundIC50 (μM)Activity Type
5AP-3b113ROS Inhibition
5AP-3c115ROS Inhibition

Anti-Cancer Activity

1H-Pyrazol-3-amine, 5-(2-phenylethyl)- has been evaluated for its anti-cancer properties. Studies reveal that certain derivatives can suppress the growth of specific cancer cell lines, indicating their potential as anti-proliferative agents. For example, compounds with flexible alkyl chains have shown enhanced anti-cancer activity against leukemic cell lines .

Anti-inflammatory Effects

The compound's anti-inflammatory potential has also been explored. Pyrazole derivatives have been shown to interfere with key signaling pathways involved in inflammation, such as p38MAPK and ERK1/2 phosphorylation. This interference can reduce inflammation in various models, suggesting therapeutic applications in inflammatory diseases .

Study on Antioxidant and Anti-Cancer Activities

A study focused on a series of aminopyrazole derivatives highlighted their ability to act as potent antioxidants and anti-cancer agents. The study utilized molecular docking techniques to predict interactions with cancer-related proteins, confirming the potential for development as therapeutic agents .

Synthesis and Biological Evaluation of Thiazole-Pyrazole Derivatives

Another investigation synthesized thiazole-pyrazole derivatives and evaluated their antimicrobial and anti-cancer activities. The results indicated that several derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, alongside promising anti-cancer effects against various cell lines .

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole ring. For instance:

  • Substituents at Position 3 : The presence of an acylhydrazone moiety enhances radical scavenging activity.
  • Substituents at Position 5 : A flexible alkyl chain at N1 has been linked to improved anti-cancer efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1H-pyrazol-3-amine derivatives, and how can reaction conditions be optimized for 5-(2-phenylethyl) substitution?

  • Methodology :

  • React acrylamide derivatives (e.g., N-(p-tolyl)acrylamide) with hydrazine hydrate in ethanol under reflux to yield pyrazol-3-amine scaffolds. Adjust molar ratios (e.g., 1:1.2 acrylamide:hydrazine) and reaction time (6–8 hours) to achieve ~80% yield .
  • For 5-(2-phenylethyl) substitution, introduce phenethyl groups via nucleophilic substitution or condensation reactions. Monitor by TLC and purify via column chromatography using ethyl acetate/hexane (1:3). Confirm purity via HPLC (>95%) .

Q. How are spectroscopic techniques (IR, NMR) employed to confirm the structure of 5-(2-phenylethyl)-1H-pyrazol-3-amine?

  • Methodology :

  • IR : Identify NH bands at 3448–3278 cm⁻¹ (stretching) and aromatic C-H at 3050–3100 cm⁻¹. Phenethyl C-H vibrations appear at 2800–2900 cm⁻¹ .
  • ¹H NMR : Assign peaks for NH₂ (δ 4.8–5.2 ppm, D₂O exchangeable), phenethyl CH₂ (δ 2.8–3.2 ppm), and aromatic protons (δ 6.8–7.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What in vitro assays are recommended for initial biological screening of this compound?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion (MIC/MBC) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Compare inhibition zones to ciprofloxacin controls .
  • Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculation. Include cisplatin as a positive control .

Advanced Research Questions

Q. How can metabolomics approaches resolve discrepancies in biological activity data across studies?

  • Methodology :

  • Use LC-MS/MS to profile metabolites in treated vs. control cells. Annotate peaks (e.g., m/z 227.15 for phenethyl fragments) and correlate with bioactivity using multivariate analysis (PCA, OPLS-DA). Address batch effects via normalization .
  • Example: If antitumor activity varies, identify phase I/II metabolic modifications (e.g., hydroxylation) that alter potency .

Q. What strategies mitigate tautomerism-related challenges in structural characterization?

  • Methodology :

  • X-ray crystallography : Resolve tautomeric forms (e.g., 3- vs. 5-substituted pyrazoles) by analyzing bond lengths (C-N: 1.337–1.372 Å) and dihedral angles (e.g., 30.8° for non-planar tautomers) .
  • Dynamic NMR : Track tautomer interconversion at variable temperatures (e.g., 25–80°C) in DMSO-d₆. Calculate energy barriers (ΔG‡) via Eyring plots .

Q. How can synthetic byproducts be analyzed to improve reaction efficiency?

  • Methodology :

  • GC-MS : Detect low-yield intermediates (e.g., hydrazones) using a DB-5 column (30 m × 0.25 mm). Optimize reaction time to minimize byproduct formation .
  • DFT calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in cyclization steps .

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